Linocaffein
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Overview
Description
4-O-beta-D-glucosyl-trans-caffeic acid is a hydroxycinnamic acid that is trans-caffeic acid in which the phenolic hydroxy group at position 4 has been converted into its beta-D-glucoside. It is a beta-D-glucoside, a hydroxycinnamic acid and a monosaccharide derivative. It derives from a trans-caffeic acid. It is a conjugate acid of a 4-O-beta-D-glucosyl-trans-caffeate.
Scientific Research Applications
1. Overview of Linocaffein in Research
Linocaffein is a compound identified in the roots of Ranunculus ternatus (Xing-guo, 2006). Studies have isolated linocaffein and other compounds from this plant, emphasizing its potential relevance in scientific research.
2. Linocaffein in Cellular and Genetic Studies
The Library of Integrated Network-Based Cellular Signatures (LINCS) program, which aims to understand human cellular responses to various perturbations including drugs, may provide a framework for studying compounds like linocaffein (Keenan et al., 2017). LINCS's focus on cellular physiology and its relevance to diseases could align with the exploration of linocaffein's biological effects.
3. Pharmacogenomic Implications
Research on the systems pharmacogenomic landscape of drug similarities using LINCS data might shed light on where linocaffein stands in relation to other drugs. This can help understand its pharmacological profile and potential interactions (Musa et al., 2019).
4. Broader Research Context
Linocaffein's identification within Ranunculus ternatus roots places it within a broader context of phytochemical research. The study of such compounds often leads to discoveries relevant to medicine and pharmacology (Tian, Sun, & Cheng, 2006).
properties
Molecular Formula |
C15H18O9 |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(E)-3-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H18O9/c16-6-10-12(20)13(21)14(22)15(24-10)23-9-3-1-7(5-8(9)17)2-4-11(18)19/h1-5,10,12-17,20-22H,6H2,(H,18,19)/b4-2+/t10-,12-,13+,14-,15-/m1/s1 |
InChI Key |
OHEYCHKLBCPRLZ-VHCZEJTMSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
C1=CC(=C(C=C1C=CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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